molecular formula C20H19ClN2O3 B2821076 Ethyl 7-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1189464-47-8

Ethyl 7-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B2821076
CAS No.: 1189464-47-8
M. Wt: 370.83
InChI Key: PCORBIMPJKCOCX-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of Ethyl 7-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves a multi-step process. One common synthetic route includes the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 7-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetone, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair. By binding to these enzymes, the compound can interfere with the proliferation of cancer cells and other rapidly dividing cells . Additionally, it may interact with other cellular proteins and receptors, leading to a range of biological effects.

Comparison with Similar Compounds

Ethyl 7-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which may contribute to its distinct biological activities and chemical reactivity.

Biological Activity

Ethyl 7-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H19ClN2O3
  • Molecular Weight : 402.89 g/mol
  • CAS Number : 1215408-52-8

The compound is a derivative of the quinoline family, which is known for various therapeutic applications. Its structural features include a chloro group and an amino substitution that are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism often involves the inhibition of bacterial DNA gyrase or topoisomerase IV, essential enzymes for bacterial replication.
  • Anticancer Activity : Compounds within the quinoline class have shown potential in inhibiting cancer cell proliferation through various mechanisms such as inducing apoptosis and disrupting cell cycle progression. Ethyl 7-chloro derivatives have been noted for their ability to target cancer pathways effectively .
  • Anti-inflammatory Effects : The compound's structure allows it to modulate inflammatory responses by inhibiting pro-inflammatory cytokines, thus offering therapeutic potential in inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be influenced by modifications to its structure:

Structural FeatureImpact on Activity
Chloro GroupEnhances antimicrobial potency
Amino SubstitutionCritical for binding to target enzymes
Carbon Chain LengthAffects lipophilicity and cellular uptake

Research indicates that variations in the substituents on the quinoline ring can lead to significant changes in biological activity, emphasizing the importance of SAR studies in drug development .

Case Studies and Research Findings

Several studies have investigated the biological activity of quinoline derivatives similar to this compound:

  • Antimicrobial Testing : A study reported that derivatives of 7-chloroquinoline exhibited Minimum Inhibitory Concentration (MIC) values ranging from 1.5 to 12.5 µg/mL against various bacterial strains. This suggests that Ethyl 7-chloro derivatives may possess comparable or superior antimicrobial properties.
  • Inhibition Studies : In vitro studies demonstrated that similar compounds inhibited SARS-CoV-2 infection, highlighting their potential as antiviral agents . The exact mechanism involved may include interference with viral entry or replication processes.
  • Cytotoxicity Assays : Research involving cancer cell lines showed that certain quinoline derivatives induced apoptosis at micromolar concentrations, indicating their potential as anticancer agents .

Properties

CAS No.

1189464-47-8

Molecular Formula

C20H19ClN2O3

Molecular Weight

370.83

IUPAC Name

ethyl 7-chloro-4-[(2-methylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C20H19ClN2O3/c1-3-26-20(25)17-18(22-11-13-7-5-4-6-12(13)2)15-9-8-14(21)10-16(15)23-19(17)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24)

InChI Key

PCORBIMPJKCOCX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCC3=CC=CC=C3C

solubility

not available

Origin of Product

United States

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